molecular formula C17H15NO3 B14474732 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one CAS No. 66209-43-6

1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B14474732
CAS No.: 66209-43-6
M. Wt: 281.30 g/mol
InChI Key: LYFOFSQYEMDIQG-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one is an organic compound characterized by its unique structure, which includes a naphthalene ring system substituted with a nitrophenyl group

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one typically involves the reaction of 4-nitrobenzyl chloride with 3,4-dihydronaphthalen-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]-3,4-dihydronaphthalen-2(1H)-one can be compared with similar compounds such as:

    1-[(4-Nitrophenyl)methyl]-2-naphthol: This compound has a hydroxyl group instead of a ketone group, which affects its reactivity and applications.

    1-[(4-Nitrophenyl)methyl]-3,4-dihydroquinolin-2(1H)-one: This compound has a quinoline ring system, which imparts different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows for a range of chemical modifications and applications that are not possible with other similar compounds.

Properties

CAS No.

66209-43-6

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C17H15NO3/c19-17-10-7-13-3-1-2-4-15(13)16(17)11-12-5-8-14(9-6-12)18(20)21/h1-6,8-9,16H,7,10-11H2

InChI Key

LYFOFSQYEMDIQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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